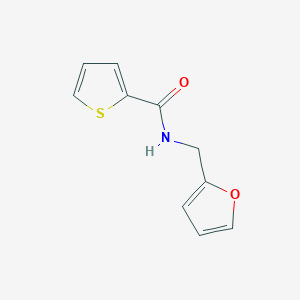![molecular formula C20H19N3O5 B5258383 2-{3-[4-(2-Furylcarbonyl)piperazino]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5258383.png)
2-{3-[4-(2-Furylcarbonyl)piperazino]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{3-[4-(2-Furylcarbonyl)piperazino]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a piperazine ring substituted with a furylcarbonyl group and an isoindole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(2-Furylcarbonyl)piperazino]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
2-{3-[4-(2-Furylcarbonyl)piperazino]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Various nucleophilic or electrophilic substitution reactions can be performed on the piperazine or isoindole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
2-{3-[4-(2-Furylcarbonyl)piperazino]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural complexity.
Industry: It may be used in the development of new materials with specific electronic or mechanical properties.
作用机制
The mechanism of action of 2-{3-[4-(2-Furylcarbonyl)piperazino]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The furylcarbonyl group may also play a role in binding to specific sites on proteins or other biomolecules, thereby modulating their function.
相似化合物的比较
Similar Compounds
- 5-[4-(2-Furylcarbonyl)piperazino]-5-oxo-3-phenylpentanoic acid
- 3-[4-(2-Furylcarbonyl)piperazino]-5-[(2-hydroxyethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one
Uniqueness
2-{3-[4-(2-Furylcarbonyl)piperazino]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione is unique due to its combination of a piperazine ring with a furylcarbonyl group and an isoindole moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
2-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c24-17(7-8-23-18(25)14-4-1-2-5-15(14)19(23)26)21-9-11-22(12-10-21)20(27)16-6-3-13-28-16/h1-6,13H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJNWCXLTMIVSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1'-(2-hydroxy-4-methylpentanoyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5258306.png)
![2-methyl-1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B5258321.png)
![N-(2-hydroxyphenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5258329.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5258330.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5258341.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-ethoxybenzamide](/img/structure/B5258352.png)
![4-({1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}methyl)morpholine](/img/structure/B5258353.png)
![5-[(2E)-2-PHENYL-2-[(2Z)-2-[1-PHENYL-2-(1H-PYRAZOL-5-YL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]ETHYL]-1H-PYRAZOLE](/img/structure/B5258360.png)

![9-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5258377.png)
![[3-[(E)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-chlorobenzenesulfonate](/img/structure/B5258390.png)
![(5E)-3-(4-fluorobenzyl)-5-[(3-methylthiophen-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B5258398.png)
![N-(2-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]piperidin-3-yl}ethyl)methanesulfonamide](/img/structure/B5258402.png)

